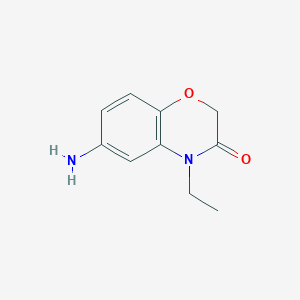

6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-4-ethyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-12-8-5-7(11)3-4-9(8)14-6-10(12)13/h3-5H,2,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWMVWONUDEPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)COC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546177 | |

| Record name | 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103361-44-0 | |

| Record name | 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one: Synthesis, Potential Biological Activities, and Research Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, both from natural and synthetic origins.[1][2] This structural class has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antifungal, and central nervous system effects.[3][4][5] This guide focuses on a specific derivative, 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one, providing a comprehensive overview of its chemical characteristics, a plausible synthetic route, and an exploration of its potential biological activities based on the extensive research conducted on analogous compounds. Detailed experimental protocols for synthesis and biological evaluation are also presented to facilitate further investigation into this promising molecule.

While specific research on this compound is limited, this guide synthesizes the available knowledge on its core structure to provide a predictive framework for its properties and potential applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These have been collated from chemical supplier databases.[6]

| Property | Value | Reference |

| CAS Number | 103361-44-0 | [6] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [6] |

| Molecular Weight | 192.22 g/mol | [6] |

| IUPAC Name | 6-amino-4-ethyl-2H-benzo[b][3][7]oxazin-3(4H)-one | [6] |

| SMILES | O=C1COC2=CC=C(N)C=C2N1CC | [6] |

| Purity | Typically ≥96% | [6] |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocol

Step 1: Protection of the Amino Group

-

To a stirred solution of 4-amino-2-nitrophenol in a suitable solvent such as acetic acid, add acetic anhydride dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain N-(4-hydroxy-3-nitrophenyl)acetamide.

Step 2: O-Alkylation with Chloroacetyl Chloride

-

Dissolve N-(4-hydroxy-3-nitrophenyl)acetamide in an appropriate solvent like acetone or DMF.

-

Add a base such as potassium carbonate (K₂CO₃) to the solution.

-

Cool the mixture in an ice bath and add chloroacetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-(2-chloroacetoxy)-3-nitrophenyl)acetamide.

Step 3: Introduction of the Ethyl Group

-

Dissolve the product from Step 2 in a polar aprotic solvent like acetonitrile.

-

Add an excess of ethylamine (as a solution in a suitable solvent or neat) to the mixture.

-

Stir the reaction at room temperature for 6-12 hours.

-

Remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain N-(4-(2-(ethylamino)acetoxy)-3-nitrophenyl)acetamide.

Step 4: Reductive Cyclization

-

Dissolve the ethylamino intermediate in a solvent mixture such as ethanol/acetic acid.

-

Add a reducing agent, for instance, iron powder or perform catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture to reflux (if using iron) or stir under hydrogen pressure at room temperature until the nitro group is reduced and cyclization is complete.

-

Filter the reaction mixture to remove the catalyst or iron salts.

-

Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to afford 6-Acetamido-4-ethyl-2H-1,4-benzoxazin-3(4H)-one.

Step 5: Deprotection of the Amino Group

-

Suspend the acetamido-protected compound in a solution of dilute hydrochloric acid (e.g., 3-6 M HCl).

-

Heat the mixture to reflux for 4-8 hours to effect hydrolysis of the amide.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the free amine.

-

Filter the solid, wash thoroughly with water, and dry to yield the final product, this compound.

Potential Biological Activities and Mechanisms of Action

The 2H-1,4-benzoxazin-3(4H)-one scaffold is associated with a diverse range of biological activities. The presence of the 6-amino and 4-ethyl substituents on this core structure could modulate its pharmacological profile. Below is an overview of the potential biological activities based on studies of analogous compounds.

Anti-Inflammatory Activity

Numerous derivatives of 1,4-benzoxazin-3-one have demonstrated significant anti-inflammatory properties.[11][12]

Potential Mechanism of Action: Nrf2/HO-1 Pathway Activation

A key anti-inflammatory mechanism for some bioactive molecules is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[13] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[13] Under inflammatory conditions, activation of this pathway can suppress the production of pro-inflammatory mediators.

Caption: Potential anti-inflammatory mechanism via the Nrf2/HO-1 pathway.

Anticancer Activity

The benzoxazinone core is a feature of several compounds with demonstrated anticancer activity.[4][14]

Potential Mechanisms of Action:

-

Tyrosine Kinase Inhibition: Certain 1,4-benzoxazin-3-one derivatives have been designed as inhibitors of tyrosine kinases such as KDR and ABL, which are implicated in cancer cell proliferation and angiogenesis.[3][15]

-

DNA Intercalation and G-Quadruplex Stabilization: The planar structure of the benzoxazinone ring system allows for potential intercalation into DNA. Some derivatives have been shown to induce the formation of G-quadruplex structures in the promoter regions of oncogenes like c-Myc, thereby downregulating their expression.[4]

Quantitative Data for Related Benzoxazinone Derivatives (Anticancer Activity)

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Benzoxazinone-triazole hybrid | A549 (Lung) | Cytotoxicity | 7.59 | [4] |

| 6-cinnamoyl-2H-benzo[b][3][7]oxazin-3(4H)-one derivative | A549 (Lung) | Growth suppression | ~10 | [4] |

| Aminoflavone-1,3-benzoxazine derivative | MCF-7 (Breast) | Cytotoxicity | 8.03 | [16] |

| 2-sec-amino-4H-3,1-benzoxazin-4-one | Human CMV Protease | Inhibition | - | [2] |

| 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-one | Renin | Inhibition | - | [2] |

Antifungal Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have shown promising activity against a range of phytopathogenic fungi.[8] The introduction of an N-ethyl group, as in the target compound, has been noted in some active antifungal analogs.[8]

Quantitative Data for Related Benzoxazinone Derivatives (Antifungal Activity)

| Compound | Fungi | Activity | Concentration for Complete Inhibition (mg/L) | Reference |

| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Botrytis cinerea, Phythophtora cactorum, etc. | Mycelial growth inhibition | 200 | [8] |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Fusarium culmorum, Phythophtora cactorum, Rhizoctonia solani | Mycelial growth inhibition | 100 | [8] |

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound, the following detailed protocols are provided as a starting point for researchers.

Protocol 1: In Vitro Anti-Inflammatory Activity Assay

Objective: To determine the effect of the compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: RAW 264.7 murine macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Viability Assay (MTT):

-

Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader to determine cytotoxicity.

-

-

Nitric Oxide (NO) Assay (Griess Test):

-

Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

-

Protocol 2: In Vitro Anticancer Activity Assay

Objective: To evaluate the cytotoxic effect of the compound on human cancer cell lines.

Cell Lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma).

Methodology:

-

Cell Culture: Maintain the cancer cell lines in appropriate media (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin.

-

MTT Assay for Cytotoxicity:

-

Seed the cells in a 96-well plate (5,000-10,000 cells/well) and allow them to adhere for 24 hours.[17]

-

Treat the cells with serial dilutions of the test compound for 48-72 hours.[17]

-

Perform the MTT assay as described in Protocol 1.

-

Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

-

Protocol 3: Tyrosine Kinase Inhibition Assay

Objective: To assess the inhibitory activity of the compound against a specific tyrosine kinase (e.g., EGFR, VEGFR-2).

Methodology: This protocol is a general guideline for a radiometric assay. Commercially available kits are often used.[18][19]

-

Reagents: Purified tyrosine kinase, specific substrate (e.g., a synthetic peptide), [γ-³²P]ATP, assay buffer, and phosphocellulose paper.

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, the test compound at various concentrations, the substrate, and the purified kinase.

-

Initiate the reaction by adding [γ-³²P]ATP. .

-

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).[18]

-

Termination and Detection:

-

Spot a portion of the reaction mixture onto a phosphocellulose paper square to terminate the reaction.

-

Wash the paper squares extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[18]

-

Measure the radioactivity remaining on the paper (representing the phosphorylated substrate) using a scintillation counter.

-

-

Data Analysis: Determine the percentage of inhibition at each compound concentration and calculate the IC₅₀ value.

Conclusion

This compound is a promising, yet underexplored, derivative of the biologically significant 1,4-benzoxazin-3-one scaffold. Based on the extensive research on analogous compounds, it is plausible that this molecule possesses valuable pharmacological properties, particularly in the areas of anti-inflammatory and anticancer research. The proposed synthetic route offers a practical approach for its preparation, and the detailed experimental protocols provide a solid foundation for its biological evaluation. Further investigation into this compound is warranted to fully elucidate its therapeutic potential and mechanism of action, potentially leading to the development of novel drug candidates.

References

-

(PDF) Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs - ResearchGate. Available at: [Link] (Accessed: 14 January 2026).

-

Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H) - Semantic Scholar. Available at: [Link] (Accessed: 14 January 2026).

-

Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed. Available at: [Link] (Accessed: 14 January 2026).

-

Synthesis and Screening of some benzoxazinone derivatives. Available at: [Link] (Accessed: 14 January 2026).

-

Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory - Mongolia Journals Online. Available at: [Link] (Accessed: 14 January 2026).

-

Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents | Request PDF - ResearchGate. Available at: [Link] (Accessed: 14 January 2026).

-

Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Available at: [Link] (Accessed: 14 January 2026).

-

Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Available at: [Link] (Accessed: 14 January 2026).

-

Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed. Available at: [Link] (Accessed: 14 January 2026).

-

A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed. Available at: [Link] (Accessed: 14 January 2026).

-

Benzalhydantoin Derivative-Based Inhibitors of Eight Receptor Tyrosine Kinases: Synthesis, in vitro, and in silico Study. Available at: [Link] (Accessed: 14 January 2026).

-

Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide - SciSpace. Available at: [Link] (Accessed: 14 January 2026).

-

Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC - NIH. Available at: [Link] (Accessed: 14 January 2026).

-

Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901 - MDPI. Available at: [Link] (Accessed: 14 January 2026).

-

Activation of the Nrf2/HO-1 pathway contributes to antioxidant capacity... - ResearchGate. Available at: [Link] (Accessed: 14 January 2026).

-

6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed. Available at: [Link] (Accessed: 14 January 2026).

-

Chemistry of 4H-3,1-Benzoxazin-4-ones. Available at: [Link] (Accessed: 14 January 2026).

-

Activation of Nrf2/HO-1 signaling pathway exacerbates cholestatic liver injury. Available at: [Link] (Accessed: 14 January 2026).

-

Screening assays for tyrosine kinase inhibitors: A review - PubMed. Available at: [Link] (Accessed: 14 January 2026).

-

Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing). Available at: [Link] (Accessed: 14 January 2026).

-

The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for N | JIR. Available at: [Link] (Accessed: 14 January 2026).

-

Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC - PubMed Central. Available at: [Link] (Accessed: 14 January 2026).

-

Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. Available at: [Link] (Accessed: 14 January 2026).

-

The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones - ResearchGate. Available at: [Link] (Accessed: 14 January 2026).

-

Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI. Available at: [Link] (Accessed: 14 January 2026).

-

PubChemLite - 2h-1,4-benzoxazin-3(4h)-one, 4-ethyl-6-(2-(phenylmethyl)-4-thiazolyl). Available at: [Link] (Accessed: 14 January 2026).

-

2h-1,4-benzoxazin-3(4h)-one, 6-(1-((2-(diethylamino)ethoxy)imino)ethyl) - PubChemLite. Available at: [Link] (Accessed: 14 January 2026).

-

6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC - NIH. Available at: [Link] (Accessed: 14 January 2026).

-

Pharmacological Profile of Benzoxazines: A Short Review - Journal of Chemical and Pharmaceutical Research. Available at: [Link] (Accessed: 14 January 2026).

Sources

- 1. uomosul.edu.iq [uomosul.edu.iq]

- 2. jocpr.com [jocpr.com]

- 3. jddtonline.info [jddtonline.info]

- 4. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 96% | CAS: 103361-44-0 | AChemBlock [achemblock.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mongoliajol.info [mongoliajol.info]

- 13. dovepress.com [dovepress.com]

- 14. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. ukm.my [ukm.my]

An In-depth Technical Guide to 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one, a molecule of significant interest within the broader class of benzoxazinones. These heterocyclic compounds are recognized for their diverse pharmacological activities and serve as valuable scaffolds in medicinal chemistry and drug discovery.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the molecule's structure, properties, a plausible synthetic route, and potential applications.

Molecular Structure and Physicochemical Properties

This compound is a derivative of the 1,4-benzoxazine core, featuring an amino group at the 6-position and an ethyl group attached to the nitrogen at the 4-position. This specific substitution pattern is anticipated to modulate the molecule's physicochemical and biological properties.

Structural and Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 6-amino-4-ethyl-2H-benzo[b][4][5]oxazin-3(4H)-one | |

| CAS Number | 103361-44-0 | [6] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [6] |

| Molecular Weight | 192.22 g/mol | [6] |

| SMILES | O=C1COC2=CC=C(N)C=C2N1CC | [6] |

| Physical Form | Solid (predicted) | Inferred from analogs |

| Melting Point | Not available. The un-ethylated analog, 6-Amino-2H-1,4-benzoxazin-3(4H)-one, has a melting point of 88-93 °C. | - |

| Solubility | Expected to be soluble in organic solvents like methanol, DMSO, and DMF. | Inferred from general benzoxazinone properties[7] |

| Purity | Commercially available at ≥96% | [6] |

Proposed Synthesis Pathway

The proposed synthesis involves a three-step process:

-

N-Alkylation of the commercially available 6-Nitro-2H-1,4-benzoxazin-3(4H)-one with an ethylating agent.

-

Reduction of the nitro group to an amino group.

This approach is logical as the starting material is readily accessible, and the subsequent reactions are standard transformations in organic synthesis.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 6-Nitro-4-ethyl-2H-1,4-benzoxazin-3(4H)-one

-

Rationale: This step introduces the ethyl group onto the nitrogen at the 4-position. The use of a base like potassium carbonate is crucial to deprotonate the amide nitrogen, thereby activating it for nucleophilic attack on the ethyl iodide. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this type of reaction.

-

Procedure:

-

To a solution of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 6-Nitro-4-ethyl-2H-1,4-benzoxazin-3(4H)-one.

-

The crude product can be purified by recrystallization from ethanol.

-

Step 2: Synthesis of this compound

-

Rationale: The reduction of an aromatic nitro group to an amine is a common and reliable transformation. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is a classic and effective method for this conversion.

-

Procedure:

-

Suspend 6-Nitro-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (5.0 eq) to the suspension.

-

Reflux the mixture and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

-

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, its characteristic spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct signals for the aromatic protons, a singlet for the methylene protons of the oxazine ring, and a broad singlet for the amino protons.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbonyl carbon, the aromatic carbons, the methylene carbon of the oxazine ring, and the two carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. Characteristic absorption bands are expected for:

-

N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

-

C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

-

C=O stretching of the amide (lactam) (around 1670-1690 cm⁻¹).

-

C-N and C-O stretching in the fingerprint region. General IR spectra of benzoxazine monomers show characteristic absorptions for the C-O-C asymmetric and symmetric stretching modes around 1233 cm⁻¹ and 1029 cm⁻¹, respectively, and a peak around 920 cm⁻¹ indicating the benzene ring attached to an oxazine ring.[5]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern would be influenced by the benzoxazinone core.[4][8]

Potential Applications in Drug Discovery

The 1,4-benzoxazin-3-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] Derivatives have shown a wide range of activities, including anti-inflammatory, antimicrobial, anticancer, and effects on the central nervous system.[9][10][11][12]

A notable study on structurally related compounds, 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones, identified them as potent dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors.[13] This suggests that this compound could serve as a key intermediate or a starting point for the development of novel therapeutics for psychiatric disorders.

Furthermore, recent research has highlighted the potential of 2H-1,4-benzoxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors for cancer treatment.[14] The amino group at the 6-position of the target molecule provides a handle for further functionalization to explore this and other therapeutic avenues.

Caption: PI3K/mTOR pathway, a potential target for benzoxazinone derivatives.

Conclusion

This compound is a promising, yet underexplored, molecule within the pharmacologically significant benzoxazinone family. This guide has provided a detailed overview of its structure, physicochemical properties, and a scientifically grounded, plausible synthetic pathway. The presence of a reactive amino group and the overall structural similarity to known bioactive compounds make it a valuable building block for the synthesis of new chemical entities targeting a range of diseases, from psychiatric disorders to cancer. Further experimental validation of the proposed synthesis and a thorough investigation of its biological activity are warranted to fully unlock its potential in drug discovery and development.

References

-

fateallchem. (n.d.). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2002). Mass Spectrometric Studies of Benzoxazine Resorcarenes. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the benzoxazine monomer. Retrieved from [Link]

-

ResearchGate. (2018). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoxazine monomers. Retrieved from [Link]

-

NIST. (n.d.). 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform infrared spectra of benzoxazine monomers. Retrieved from [Link]

-

NIH. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][5]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Retrieved from [Link]

-

PubMed. (1956). Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Retrieved from [Link]

-

1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). Retrieved from [Link]

-

NIH. (n.d.). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Retrieved from [Link]

-

NIH. (n.d.). Benzoxazines. Retrieved from [Link]

-

NIH. (n.d.). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

-

PubMed. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Retrieved from [Link]

-

MDPI. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][5]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Retrieved from [Link]

-

NIH. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Retrieved from [Link]

-

NIH. (2021). Pharmacological Activities of Aminophenoxazinones. Retrieved from [Link]

-

Semantic Scholar. (2025). Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

-

NIH. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[4][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]

-

PubMed. (2019). Discovery of 4-phenyl-2H-benzo[b][4][5]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. Retrieved from [Link]

-

RSC Publishing. (n.d.). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Retrieved from [Link]

Sources

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fateallchem.dk [fateallchem.dk]

- 5. researchgate.net [researchgate.net]

- 6. This compound 96% | CAS: 103361-44-0 | AChemBlock [achemblock.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Mass spectrometric studies of benzoxazine resorcarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amphethinile (CAS No. 203931-41-9 / 91531-98-5): A Novel Anti-mitotic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Antitumor Agent with a Unique Profile

Amphethinile, identified under CAS numbers 203931-41-9 and 91531-98-5, is a novel synthetic indole derivative that has demonstrated significant potential as an anti-mitotic and antitumor agent.[1][2] Its discovery and subsequent preclinical evaluation revealed a distinct mechanism of action and a promising activity profile, particularly against multidrug-resistant cancer cell lines. This guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical and clinical findings, and safety considerations for amphethinile, offering valuable insights for researchers in oncology and drug development.

Chemical and Physical Properties

Amphethinile is systematically known as 2-amino-5-(phenylthio)-1H-indole-3-carbonitrile. Its fundamental properties are summarized in the table below.

| Property | Value |

| Systematic Name | 2-amino-5-(phenylthio)-1H-indole-3-carbonitrile |

| Molecular Formula | C₁₅H₁₁N₃S |

| Molecular Weight | 265.33 g/mol |

| CAS Number | 203931-41-9 / 91531-98-5 |

| Appearance | Not specified in available literature |

| Solubility | Soluble in DMSO |

Note on CAS Number: There is a discrepancy in the publicly available information regarding the CAS number for amphethinile, with both 203931-41-9 and 91531-98-5 being associated with the compound. Researchers are advised to verify the CAS number with their specific sample or supplier.

Synthesis

Mechanism of Action: A Tubulin-Targeting Agent

Amphethinile exerts its anti-mitotic effects by targeting tubulin, a key protein involved in the formation of microtubules.[3] Microtubules are dynamic structures essential for various cellular processes, including cell division, motility, and intracellular transport.

Interaction with Tubulin:

-

Binding Site: Amphethinile binds to the colchicine-binding site on the β-tubulin subunit.[3] This is a distinct binding site from that of other well-known anti-mitotic agents like the vinca alkaloids (e.g., vincristine, vinblastine) which bind to the vinca domain.

-

Inhibition of Polymerization: By binding to tubulin, amphethinile inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase.[1][2]

-

GTPase Activity: Amphethinile has been shown to stimulate the GTPase activity of tubulin, a process that is crucial for microtubule dynamics.[3]

The following diagram illustrates the proposed mechanism of action of amphethinile:

Caption: Mechanism of action of amphethinile.

Preclinical Studies: In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potent anti-cancer activity of amphethinile in various models.

In Vitro Studies

-

Cell Line Activity: Amphethinile has shown cytotoxic activity against a range of cancer cell lines, including murine leukemia cells (P388) and human tumor cell lines.[1][2]

-

Activity in Drug-Resistant Cells: A key finding from in vitro studies is the efficacy of amphethinile against daunorubicin-resistant P388 leukemia cells.[1][2] These cells exhibit high cross-resistance to vincristine and vinblastine, suggesting that amphethinile is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.

Experimental Protocol: Cell Viability Assay (General)

While the specific protocol used for amphethinile is not detailed, a typical MTT or similar cell viability assay would involve the following steps:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of amphethinile (dissolved in DMSO and then diluted in culture medium) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of amphethinile that inhibits cell growth by 50%).

In Vivo Studies

-

Animal Models: In vivo studies in mice bearing L1210 leukemia, ADJ/PC6 plasmacytoma, and Walker 256 carcinoma have shown antitumor activity of amphethinile.[4]

-

Pharmacokinetics in Mice: Pharmacokinetic studies in male mice following a bolus intravenous injection revealed the following parameters at a dose equivalent to the LD₁₀:[1][2]

-

AUC (Area Under the Curve): Approximately 313 µg/L*h

-

Alpha Half-life (t½α): Approximately 8 minutes

-

Beta Half-life (t½β): Approximately 100 minutes

-

-

Oral Bioavailability: Notably, preclinical studies suggested that amphethinile is well absorbed when administered orally, which presents a significant advantage over many other anti-mitotic agents that require intravenous administration.[4]

The following diagram outlines a general workflow for preclinical evaluation of a compound like amphethinile:

Caption: General workflow for preclinical drug development.

Clinical Studies: A Phase I Trial

A Phase I clinical trial of intravenously administered amphethinile was conducted in patients with refractory tumors.[4]

-

Dosing: The starting dose was 40 mg/m², which was escalated to 200, 400, 800, and 1200 mg/m².[4]

-

Toxicities: Significant toxic effects were observed at the 800 and 1200 mg/m² dose levels, including:[4]

-

Nausea and vomiting

-

Lightheadedness during infusion

-

Lethargy

-

Severe pain in the tumor-bearing area

-

Colicky abdominal pain

-

-

Dose-Limiting Toxicities: At the 1200 mg/m² dose, two patient deaths occurred within 48 hours of treatment, which were attributed to vascular causes. These events led to the discontinuation of the trial.[4]

Safety and Handling

As a potent anti-mitotic agent with demonstrated cytotoxicity, amphethinile should be handled with extreme caution in a laboratory setting. While a specific Safety Data Sheet (SDS) is not publicly available, the following general precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for cytotoxic compounds.

Future Directions and Conclusion

The clinical development of intravenous amphethinile was halted due to safety concerns at therapeutic dose levels. However, the preclinical data, particularly its activity against multidrug-resistant cell lines and its potential for oral bioavailability, suggest that the amphethinile scaffold could still be of interest for further drug development.[1][2][4] Future research could focus on:

-

Analog Synthesis: Synthesizing and evaluating analogs of amphethinile with an improved therapeutic index.

-

Oral Formulation Development: Investigating oral formulations of amphethinile or its analogs to potentially mitigate the toxicities observed with intravenous administration.

-

Combination Therapies: Exploring the potential of amphethinile or its derivatives in combination with other anticancer agents.

References

-

McGown, A. T., Ewen, C., Smith, D. B., & Fox, B. W. (1988). Pre-clinical studies of a novel anti-mitotic agent, amphethinile. British journal of cancer, 57(2), 157–159. [Link][1][2]

-

Interaction of the novel agent amphethinile with tubulin. (1988). Biochemical pharmacology, 37(21), 4085–4088. [Link][3]

-

Smith, D. B., Ewen, C., Mackintosh, J., Fox, B. W., Thatcher, N., Scarffe, J. H., ... & Crowther, D. (1988). A phase I and pharmacokinetic study of amphethinile. British journal of cancer, 57(6), 629–632. [Link][4]

Sources

- 1. Pre-clinical studies of a novel anti-mitotic agent, amphethinile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pre-clinical studies of a novel anti-mitotic agent, amphethinile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of the novel agent amphethinile with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase I and pharmacokinetic study of amphethinile - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzoxazinone Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Introduction: The Architectural Elegance and Functional Diversity of the Benzoxazinone Scaffold

The benzoxazinone core, a bicyclic heterocyclic system featuring a benzene ring fused to an oxazinone ring, represents a privileged scaffold in the realms of natural product chemistry, medicinal chemistry, and agrochemical science. The inherent structural features of this moiety—planarity, hydrogen bonding capabilities, and the potential for diverse functionalization—give rise to a remarkable spectrum of biological activities. From their origins as plant defense compounds to their current status as promising pharmacophores, the journey of benzoxazinones is a testament to the power of chemical evolution and human ingenuity in harnessing nature's molecular blueprints.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of the discovery and history of benzoxazinone compounds, from their initial isolation from natural sources to the sophisticated synthetic methodologies developed for their preparation. We will delve into the critical structure-activity relationships that govern their biological effects and explore the molecular mechanisms through which they exert their therapeutic and agrochemical actions. Detailed experimental protocols for key synthetic transformations are provided to serve as a practical resource for laboratory investigations. By synthesizing historical context with modern applications, this guide seeks to illuminate the enduring relevance and future potential of the benzoxazinone scaffold in scientific discovery.

Part 1: The Genesis of Benzoxazinones - A Tale of Natural Defense

The story of benzoxazinones begins not in a laboratory, but in the intricate chemical warfare waged between plants and their antagonists. The first members of this class were discovered as naturally occurring secondary metabolites in various plant species, particularly within the grass family (Poaceae or Gramineae), where they play a crucial role in the plant's defense mechanisms.

The Pioneering Discovery of DIBOA and DIMBOA

In the mid-20th century, pioneering work by Virtanen and his colleagues led to the isolation and characterization of the first natural benzoxazinones from rye (Secale cereale) and maize (Zea mays)[1]. These foundational discoveries unveiled 2,4-dihydroxy-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3(4H)-one (DIMBOA)[2][3]. These compounds were initially identified due to the observed resistance of certain rye cultivars to fungal pathogens[1].

DIBOA was first isolated in 1959, followed by the discovery of DIMBOA in 1962[3]. This marked a significant milestone in the field of chemical ecology, providing a molecular basis for the defense strategies of staple crops.

Biological Role in Plants: Allelopathy and Defense

Subsequent research has firmly established that DIBOA and DIMBOA, along with their glycosylated forms, are key players in plant defense[4]. They are stored in plant tissues as inactive glucosides. Upon tissue damage by herbivores or pathogens, glucosidases rapidly hydrolyze these storage forms, releasing the biologically active aglycones (DIBOA and DIMBOA)[5].

These compounds exhibit a broad range of protective activities:

-

Insecticidal and Antifeedant Properties: They deter feeding by a variety of insect pests, thus reducing crop damage.

-

Antimicrobial and Antifungal Activity: They inhibit the growth of pathogenic fungi and bacteria, contributing to disease resistance.

-

Allelopathic Effects: Released into the soil through root exudates, these compounds can inhibit the germination and growth of competing plant species, a phenomenon known as allelopathy[3][6][7]. This allelopathic potential has been a subject of interest for developing natural herbicides and for understanding plant-plant interactions in agricultural ecosystems.

The biosynthesis of these natural benzoxazinoids has been well-characterized, particularly in maize, where the pathway originates from indole-3-glycerol phosphate, a derivative of the tryptophan biosynthetic pathway[8].

Part 2: The Synthetic Era - From Classical Reactions to Modern Innovations

The discovery of the potent biological activities of natural benzoxazinones spurred chemists to develop synthetic routes to access the core scaffold and its derivatives. This has led to a rich history of synthetic innovation, evolving from classical condensation reactions to highly efficient, modern catalytic methods.

The Dawn of Synthetic Benzoxazinones: The Heller and Fiesselmann Synthesis

The first documented synthesis of a benzoxazinone derivative predates the discovery of its natural counterparts. In 1902, Heller and Fiesselmann reported the synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones by treating anthranilic acids with aroyl chlorides in the presence of excess pyridine[9][10]. This classical method laid the groundwork for future synthetic explorations of this heterocyclic system.

Evolution of Synthetic Methodologies

Over the 20th and into the 21st century, the synthetic toolkit for constructing the benzoxazinone core has expanded dramatically. These methods can be broadly categorized based on the starting materials and the nature of the cyclization strategy.

2.2.1. Syntheses from Anthranilic Acid Derivatives

Anthranilic acid and its derivatives remain the most common starting materials for benzoxazinone synthesis due to their ready availability and inherent functionality.

-

Classical Acylation and Cyclization: A widely used two-step method involves the acylation of anthranilic acid with an acid chloride to form an N-acyl anthranilic acid, followed by cyclodehydration using reagents like acetic anhydride or thionyl chloride to furnish the benzoxazinone ring[11].

-

Modern One-Pot Approaches: More recent advancements have focused on developing one-pot procedures. For instance, the use of cyanuric chloride in dimethylformamide (DMF) generates a Vilsmeier-type reagent that facilitates the cyclization of in situ-formed N-acyl anthranilic acids at room temperature, offering a milder and more efficient alternative to classical methods[9].

2.2.2. Transition Metal-Catalyzed Syntheses

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzoxazinones are no exception. These methods often offer higher efficiency, broader substrate scope, and greater functional group tolerance.

-

Palladium-Catalyzed Carbonylative Coupling: A powerful strategy involves the palladium-catalyzed carbonylation of 2-iodoanilines with aryl iodides or N-(o-bromoaryl)amides, using carbon monoxide or a CO surrogate like paraformaldehyde[12][13]. Palladium catalysis has also been employed for the intramolecular C-O bond formation to construct the oxazinone ring[14].

-

Copper-Catalyzed Reactions: Copper catalysts have been effectively used in the synthesis of benzoxazinones. One notable example is the copper-catalyzed decarboxylative coupling of α-keto acids with anthranilic acids, which proceeds under mild conditions[10].

2.2.3. Domino and Multicomponent Reactions

In the quest for synthetic efficiency and molecular diversity, domino and multicomponent reactions have emerged as elegant strategies for the rapid assembly of complex molecules from simple precursors. Several such reactions have been developed for benzoxazinone synthesis, allowing for the construction of the heterocyclic core in a single, atom-economical step.

The following diagram illustrates the general synthetic approaches to the benzoxazinone core:

Caption: Overview of synthetic strategies for the benzoxazinone core.

Part 3: Experimental Protocol - Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

This section provides a detailed, step-by-step protocol for the synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one, a representative member of the benzoxazinone family, using a modern, one-pot method.

Objective

To synthesize 2-phenyl-4H-3,1-benzoxazin-4-one from anthranilic acid and benzoyl chloride using cyanuric chloride/DMF as the cyclizing agent.

Materials and Reagents

-

Anthranilic acid

-

Benzoyl chloride

-

Triethylamine

-

Chloroform

-

Cyanuric chloride

-

N,N-Dimethylformamide (DMF)

-

Distilled water

-

Ice

-

Standard laboratory glassware (round-bottom flask, stir bar, dropping funnel, etc.)

-

Stir plate

-

Rotary evaporator

-

Büchner funnel and filtration apparatus

Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (0.411 g, 3 mmol) and triethylamine (0.460 mL, 3.3 mmol) in chloroform (10 mL). Stir the solution at room temperature.

-

Acylation: To the stirred solution, add benzoyl chloride (0.349 mL, 3 mmol) dropwise over 5 minutes. A precipitate may form. Continue stirring the mixture at room temperature for 2 hours to ensure the complete formation of N-benzoylanthranilic acid.

-

Preparation of the Cyclizing Agent: In a separate beaker, dissolve cyanuric chloride (0.553 g, 3 mmol) in DMF (5 mL) to obtain a light yellow solution.

-

Cyclization: Add the cyanuric chloride/DMF solution to the reaction mixture from step 2. Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.

-

Work-up and Isolation:

-

After the reaction is complete, remove the chloroform by rotary evaporation.

-

Pour the residual DMF solution into a beaker containing a mixture of distilled water (20 mL) and crushed ice.

-

A solid precipitate of 2-phenyl-4H-3,1-benzoxazin-4-one will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water to remove any remaining DMF and salts.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Characterization

The identity and purity of the synthesized 2-phenyl-4H-3,1-benzoxazin-4-one should be confirmed using standard analytical techniques, such as:

-

Melting Point: Compare the observed melting point with the literature value.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands, including the C=O stretch of the lactone (around 1760 cm⁻¹) and C=N stretch (around 1610 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure by analyzing the chemical shifts and coupling patterns of the protons and carbons.

This protocol is based on the method described by Ghorbani-Vaghei et al.[9].

Part 4: Structure-Activity Relationships and Mechanisms of Action

The diverse biological activities of benzoxazinone derivatives are intimately linked to their structural features. Understanding the structure-activity relationships (SAR) is paramount for the rational design of new compounds with enhanced potency and selectivity.

Key Structural Features Influencing Activity

-

Substitution at the 2-position: The nature of the substituent at the 2-position of the benzoxazinone ring is a major determinant of biological activity. Aromatic, heteroaromatic, and various alkyl groups have been extensively explored, leading to compounds with a wide range of pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory effects.

-

Substitution on the Benzene Ring: The electronic and steric properties of substituents on the benzene ring can significantly modulate the activity. Electron-withdrawing or electron-donating groups can influence the compound's interaction with its biological target and affect its pharmacokinetic properties.

-

The Lactone Moiety: The lactone ring is a critical feature for the reactivity of benzoxazinones. It can act as an electrophilic center, susceptible to nucleophilic attack, which can be a key step in the mechanism of action for some derivatives, particularly enzyme inhibitors.

Mechanisms of Action

Benzoxazinone derivatives exert their biological effects through a variety of mechanisms, depending on their specific structure and the biological system .

-

Enzyme Inhibition: A significant number of bioactive benzoxazinones function as enzyme inhibitors. For example, certain derivatives have been shown to inhibit serine proteases like α-chymotrypsin and human leukocyte elastase. The benzoxazinone scaffold can act as a scaffold to position functional groups that interact with the active site of the enzyme.

-

Herbicidal Activity: In the field of agrochemicals, novel benzoxazinone derivatives have been developed as potent herbicides. Their mechanism of action often involves the inhibition of key plant enzymes, such as protoporphyrinogen IX oxidase (PPO), a crucial enzyme in chlorophyll biosynthesis[9].

-

Antimicrobial and Anticancer Activity: The mechanisms underlying the antimicrobial and anticancer activities of benzoxazinones are diverse. They can involve the disruption of cell membranes, inhibition of DNA synthesis, or induction of apoptosis. For instance, some derivatives have shown promising activity against Mycobacterium tuberculosis and various cancer cell lines.

The following diagram illustrates the general concept of a benzoxazinone derivative acting as an enzyme inhibitor:

Caption: Benzoxazinone derivative binding to an enzyme's active site.

Conclusion and Future Outlook

The journey of benzoxazinone compounds, from their discovery as natural plant protectants to their development as versatile synthetic scaffolds, highlights a remarkable trajectory in chemical and biological sciences. The continuous evolution of synthetic methodologies has not only provided efficient access to a vast array of derivatives but has also enabled the fine-tuning of their biological activities. The diverse mechanisms of action underscore the potential of the benzoxazinone core in addressing a wide range of challenges in medicine and agriculture.

Looking ahead, the field is poised for further advancements. The integration of computational chemistry and high-throughput screening will undoubtedly accelerate the discovery of novel benzoxazinone-based therapeutics and agrochemicals with improved efficacy and safety profiles. The exploration of new catalytic systems and green synthetic approaches will continue to enhance the sustainability of their production. As our understanding of the intricate interplay between chemical structure and biological function deepens, the benzoxazinone scaffold will undoubtedly remain a source of inspiration and innovation for scientists and researchers for years to come.

References

-

Ghorbani-Vaghei, R., Malaeki, A., & Zolfigol, M. A. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Journal of the Brazilian Chemical Society, 24(3), 525-531. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

-

Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2006). Isolation and synthesis of allelochemicals from gramineae: benzoxazinones and related compounds. Journal of agricultural and food chemistry, 54(4), 991-1000. [Link]

-

von Rad, U., Frey, M., & Gierl, A. (2001). Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7. The Plant Cell, 13(7), 1611–1622. [Link]

-

Weston, L. A., & Czarnota, M. A. (2001). Review: Allelochemicals as multi‐kingdom plant defence compounds: towards an integrated approach. Pest Management Science, 57(9), 839-853. [Link]

-

Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. [Link]

-

Sicker, D., & Schulz, M. (2000). Benzoxazinones in plants: occurrence, synthetic access, and biological activity. Current Organic Chemistry, 4(11), 1083-1107. [Link]

-

Hussain, M. I., Araniti, F., & Schulz, M. (2022). Benzoxazinoids in Wheat Allelopathy - From Discovery to Application for Sustainable Weed Management. Environmental and Experimental Botany, 199, 104889. [Link]

-

Baerson, S. R., Sanchez-Moreiras, A. M., & Schulz, M. (2016). Allelochemicals of the phenoxazinone class act at physiologically relevant concentrations. Plant signaling & behavior, 11(5), e1172233. [Link]

-

Al-Hourani, B. J., Sharma, S. K., & Wuest, W. M. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. [Link]

-

Sicker, D., Frey, M., Schulz, M., & Gierl, A. (2000). Role of natural benzoxazinones in the survival strategy of plants. International review of cytology, 198, 319-346. [Link]

-

Li, W., & Wu, X. F. (2014). A series of substituted benzoxazinones were synthesized from N-(o-bromoaryl)amides by palladium-catalyzed carbonylation with paraformaldehyde as the carbonyl source, which is inexpensive, stable, and easy to use. The Journal of organic chemistry, 79(21), 10410–10416. [Link]

-

Chelucci, G. (2011). The Preparation of 2H-1,4-Benzoxazin-3-(4H)-ones via Palladium-Catalyzed Intramolecular C–O Bond Formation. Chemical Communications, 47(37), 10608-10610. [Link]

-

Erker, T., & Zentner, E. (1966). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1, 31-33. [Link]

-

Ismail, M. F., El-Bassiouny, F. A., & Younes, H. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

-

Frey, M., Stettner, C., Pare, P. W., Schmelz, E. A., Tumlinson, J. H., & Gierl, A. (2001). Evolution of benzoxazinone biosynthesis and indole production in maize. Planta, 213(4), 493-498. [Link]

-

Neal, A. L., Ahmad, S., Gordon-Weeks, R., & Ton, J. (2012). Benzoxazinoids in Root Exudates of Maize Attract Pseudomonas putida to the Rhizosphere. PLoS ONE, 7(4), e35498. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. jddtonline.info [jddtonline.info]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1,3]oxazines by intramolecular Hiyama coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uomosul.edu.iq [uomosul.edu.iq]

- 12. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]

- 13. Benzoxazinone synthesis [organic-chemistry.org]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

A Technical Guide to Elucidating the Mechanism of Action of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one

Audience: Researchers, scientists, and drug development professionals.

Abstract: 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 103361-44-0) is a specific derivative of the 1,4-benzoxazinone scaffold, a class of heterocyclic compounds known for a wide spectrum of biological activities.[1][2] While this particular molecule is commercially available, its specific mechanism of action is not yet detailed in publicly accessible literature.[3][4] This guide, therefore, presents a comprehensive, scientifically-grounded strategic framework for the systematic elucidation of its pharmacological mechanism. We will leverage established knowledge of the broader benzoxazinone class—which exhibits activities ranging from anticancer and antimicrobial to serine protease inhibition—to design a multi-tiered investigational workflow.[5][6][7] This document serves as a roadmap, moving from broad, predictive techniques to specific, target-validating cellular and biochemical assays.

Part 1: Introduction and Compound Profile

The 1,4-benzoxazinone core is a privileged scaffold in medicinal chemistry, found in natural products and synthetic compounds with diverse therapeutic applications.[1][2] Derivatives have been developed as antimicrobials, kinase inhibitors, topoisomerase inhibitors, and agents targeting the central nervous system.[8][9][10][11]

Compound of Interest:

-

IUPAC Name: 6-amino-4-ethyl-2H-benzo[b][3][5]oxazin-3(4H)-one[3]

-

Molecular Formula: C₁₀H₁₂N₂O₂[3]

-

Molecular Weight: 192.22 g/mol [3]

The structure features a core benzoxazinone ring, an ethyl group at the N4 position, and a critical amino group at the C6 position. This amino group presents a key site for potential hydrogen bonding interactions within a biological target's binding pocket, a common feature in pharmacologically active molecules. The overall structure suggests good drug-like properties, making it a compelling candidate for mechanistic investigation.

Part 2: A Phased Strategy for Mechanism of Action (MoA) Elucidation

Given the absence of specific literature, our approach must be systematic and hypothesis-driven. We will proceed through three main phases:

-

Phase I: In Silico Target Prediction & Phenotypic Screening: Generate initial hypotheses and identify biological systems where the compound is active.

-

Phase II: Target Deconvolution & In Vitro Validation: Identify the specific molecular target(s) and validate the interaction biochemically.

-

Phase III: Cellular Pathway Analysis: Connect the molecular interaction to a cellular response and signaling pathway.

Below is a logical workflow diagram illustrating this strategic approach.

Caption: Strategic workflow for elucidating the compound's Mechanism of Action (MoA).

Part 3: Experimental Protocols & Methodologies

Phase I Protocol: In Silico Prediction and Phenotypic Screening

1. In Silico Target Prediction

-

Objective: To generate a preliminary list of potential protein targets based on the chemical structure's similarity to known ligands.

-

Causality: This step is a cost-effective, rapid method to prioritize experimental work. By comparing our compound to vast databases of ligands with known targets, we can form data-driven hypotheses.

-

Methodology:

-

Obtain the SMILES string for the compound: O=C1COC2=CC=C(N)C=C2N1CC[3].

-

Submit the SMILES string to a web-based target prediction tool like SwissTargetPrediction.

-

Analyze the output, which typically ranks potential target classes (e.g., kinases, proteases, GPCRs) by probability.

-

Cross-reference these predictions with known targets of the benzoxazinone scaffold, such as serine proteases, topoisomerases, and serotonin receptors, to identify high-priority candidates.[7][9][11]

-

2. Broad Phenotypic Screening

-

Objective: To identify which cell types or organisms are most sensitive to the compound, providing clues to its underlying mechanism.

-

Causality: If the compound shows high potency against a specific cancer cell type (e.g., non-small-cell lung cancer), it suggests the mechanism may involve pathways dysregulated in that cancer, such as the c-Myc pathway, a known target for other benzoxazinones.[6]

-

Methodology (Example: NCI-60 Human Tumor Cell Line Screen):

-

Prepare a stock solution of this compound in DMSO.

-

Submit the compound to the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP). The compound will be tested in a single high-dose screen against 60 different human cancer cell lines.

-

If significant growth inhibition is observed, a full 5-dose experiment is performed to determine the GI₅₀ (concentration causing 50% growth inhibition).

-

Analyze the data using the COMPARE algorithm to identify compounds with similar activity profiles, which can suggest a shared mechanism of action.

-

| Hypothetical NCI-60 Screening Data Summary | |

| Parameter | Result |

| Number of Cell Lines Tested | 60 |

| Most Sensitive Cell Line | A549 (Non-Small Cell Lung) |

| GI₅₀ in A549 | 5.2 µM |

| Most Resistant Cell Line | UO-31 (Renal) |

| GI₅₀ in UO-31 | > 100 µM |

| COMPARE Correlation (Top Hit) | Camptothecin (Topoisomerase I Inhibitor) |

This table represents hypothetical data for illustrative purposes.

Phase II Protocol: Target-Based Biochemical Assays

Based on the hypothetical results from Phase I (COMPARE correlation to Camptothecin), we will prioritize Topoisomerase I as a high-probability target.

1. Topoisomerase I Inhibition Assay

-

Objective: To directly measure the compound's ability to inhibit the enzymatic activity of human topoisomerase I.

-

Causality: This is a direct, self-validating test of the hypothesis generated in Phase I. A positive result provides strong evidence of a direct molecular interaction. Several benzoxazine derivatives are known to inhibit this enzyme.[9]

-

Methodology (Relaxation Assay):

-

Reaction Setup: In a microplate well, combine supercoiled plasmid DNA (substrate), human Topoisomerase I enzyme, and assay buffer.

-

Compound Addition: Add varying concentrations of this compound (e.g., from 0.01 µM to 100 µM). Include a positive control (Camptothecin) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plate at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.

-

Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Analysis: Resolve the DNA topoisomers (supercoiled vs. relaxed) using agarose gel electrophoresis.

-

Quantification: Stain the gel with a fluorescent DNA dye (e.g., SYBR Green) and quantify the band intensities. The percentage of inhibition is calculated relative to the DMSO control. Plot the inhibition data against compound concentration to determine the IC₅₀ value.

-

Phase III Protocol: Cellular Pathway Analysis

1. Confirming Target Engagement and Downstream Effects in Cells

-

Objective: To verify that the compound engages its target in a cellular context and modulates the expected downstream signaling pathway.

-

Causality: A compound can be a potent enzyme inhibitor in a test tube but fail to work in a cell due to poor permeability or efflux. This step validates the biochemical findings in a more biologically relevant system. If the compound is a topoisomerase I inhibitor, it should induce DNA damage and activate the DNA damage response (DDR) pathway.

Caption: Hypothesized pathway of Topoisomerase I inhibition leading to apoptosis.

-

Methodology (Western Blot Analysis):

-

Cell Culture: Plate A549 cells (the sensitive line from Phase I) and allow them to adhere overnight.

-

Treatment: Treat the cells with the compound at its GI₅₀ and 2x GI₅₀ concentrations for a specified time (e.g., 24 hours). Include DMSO and Camptothecin controls.

-

Lysis: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis & Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA.

-

Probe with primary antibodies overnight at 4°C. Key antibodies would include:

-

Phospho-H2AX (Ser139) – a key marker of DNA damage.

-

Phospho-p53 (Ser15) – a marker for p53 activation.

-

Cleaved Caspase-3 – a key marker of apoptosis.

-

β-Actin – as a loading control.

-

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system. Analyze band density to confirm pathway modulation.

-

Part 4: Conclusion and Future Directions

This guide outlines a logical, multi-phased strategy to rigorously define the mechanism of action for this compound. By integrating computational predictions, broad phenotypic screening, specific biochemical assays, and cellular pathway analysis, this framework ensures a high degree of scientific integrity.

Positive results from this workflow would strongly support a specific MoA, such as Topoisomerase I inhibition. Future work would involve confirming this mechanism in in vivo models, exploring structure-activity relationships (SAR) by synthesizing analogs, and evaluating the compound's potential for therapeutic development. The diverse activities of the benzoxazinone scaffold, from anti-cancer to antimicrobial, suggest that even if the primary hypothesis is disproven, the screening data from Phase I can guide the investigation toward alternative, high-potential targets.[2][5][12]

References

-

Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.[Link]

-

This compound. Advanced ChemBlocks (cached).[Link]

-

QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. PubMed.[Link]

-

Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Journal of Drug Delivery and Therapeutics.[Link]

-

QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. ResearchGate.[Link]

-

Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences.[Link]

-

Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH).[Link]

-

Benzoxazines as new human topoisomerase I inhibitors and potential poisons. National Institutes of Health (NIH) PMC.[Link]

-

Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed.[Link]

-

Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics.[Link]

-

6-AMINO-2-METHYL-2H-1,4-BENZOXAZIN-3(4H)-ONE | CAS 105807-80-5. Matrix Fine Chemicals.[Link]

-

Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][5]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central.[Link]

-

6-amino-2,4-dihydro-1,4-benzoxazin-3-one. Pharmaffiliates.[Link]

-

Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health (NIH).[Link]

-

6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. PubMed.[Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 96% | CAS: 103361-44-0 | AChemBlock [achemblock.com]

- 4. This compound 96% | CAS: 103361-44-0 | AChemBlock [try.achemblock.com]

- 5. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oaji.net [oaji.net]

- 9. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jddtonline.info [jddtonline.info]